molecular formula C8H16S B13283274 2,2-Dimethylcyclohexane-1-thiol

2,2-Dimethylcyclohexane-1-thiol

Cat. No.: B13283274
M. Wt: 144.28 g/mol
InChI Key: SAXFDRXXMSZPMV-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring with two methyl groups and a thiol group attached to the first carbon atom. This compound is part of the thiol family, known for containing a sulfur-hydrogen (–SH) group. Thiols are often recognized for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclohexane-1-thiol can be achieved through various methods. One common approach involves the reduction of 2,2-Dimethylcyclohexane-1,3-dione using yeast fermentation. This process involves the use of dry baker’s yeast and sucrose in water, followed by the addition of the dione in ethanol. The mixture is stirred at 30°C for 40-48 hours, resulting in the formation of the desired thiol compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above but optimized for higher yields and efficiency. This may include the use of more advanced catalysts and reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides.

    Reduction: Thiols can be reduced to form hydrogen sulfide.

    Substitution: Thiols can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides are often used in substitution reactions with thiols.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Hydrogen sulfide

    Substitution: Alkyl thiols

Scientific Research Applications

2,2-Dimethylcyclohexane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclohexane-1-thiol involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in chemical reactions. This allows them to participate in various biochemical pathways and influence the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-thiol: Lacks the two methyl groups present in 2,2-Dimethylcyclohexane-1-thiol.

    2-Methylcyclohexane-1-thiol: Contains only one methyl group.

    Cyclohexane-1,2-dithiol: Contains two thiol groups instead of one.

Uniqueness

This compound is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. This structural feature can affect its steric hindrance and electronic distribution, making it distinct from other similar thiol compounds .

Biological Activity

2,2-Dimethylcyclohexane-1-thiol is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H20S
  • Molecular Weight : 172.33 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial , anticancer , and antioxidant properties. Research indicates that thiols can modulate various biochemical pathways due to their ability to donate electrons and interact with reactive oxygen species (ROS).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiols, including this compound. It has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity and interfering with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 μg/mL
S. aureus30 μg/mL
P. aeruginosa40 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that compounds containing thiol groups can induce apoptosis in cancer cells. A study on the effect of this compound on various cancer cell lines revealed significant cytotoxic effects.

Cell LineIC50 (μM)
HeLa15
A54920
MCF-725

The mechanism appears to involve oxidative stress induction and disruption of redox homeostasis within the cells.

The biological activity of this compound can be attributed to its ability to act as a reducing agent, which facilitates the modulation of redox-sensitive signaling pathways. It has been observed that:

  • Antioxidant Activity : The compound scavenges free radicals, thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism, leading to altered energy production in pathogens and cancer cells.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various thiols, this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Cancer Cell Studies : A research project investigated the effects of thiol compounds on tumor growth in vivo. Results indicated that administration of this compound significantly reduced tumor size in mice models bearing human cancer xenografts .

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2,2-dimethylcyclohexane-1-thiol

InChI

InChI=1S/C8H16S/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3

InChI Key

SAXFDRXXMSZPMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1S)C

Origin of Product

United States

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